molecular formula C13H13N3OS B5998338 3-(2-methylprop-2-enylthio)-6-phenyl-4H-1,2,4-triazin-5-one

3-(2-methylprop-2-enylthio)-6-phenyl-4H-1,2,4-triazin-5-one

Cat. No.: B5998338
M. Wt: 259.33 g/mol
InChI Key: YOXWEIKZJPVZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methylprop-2-enylthio)-6-phenyl-4H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylprop-2-enylthio)-6-phenyl-4H-1,2,4-triazin-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards. The choice of reagents, solvents, and catalysts is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylprop-2-enylthio)-6-phenyl-4H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The phenyl group or the 2-methylprop-2-enylthio substituent can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced compounds. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 3-(2-methylprop-2-enylthio)-6-phenyl-4H-1,2,4-triazin-5-one depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methylprop-2-enylthio)-6-phenyl-4H-1,2,4-triazin-5-one is unique due to its specific substituents, which may impart distinct chemical and biological properties

Properties

IUPAC Name

3-(2-methylprop-2-enylsulfanyl)-6-phenyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-9(2)8-18-13-14-12(17)11(15-16-13)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXWEIKZJPVZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NN=C(C(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.